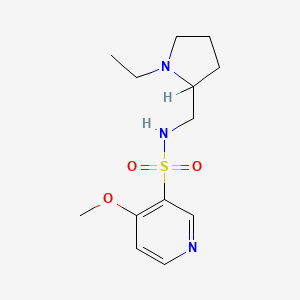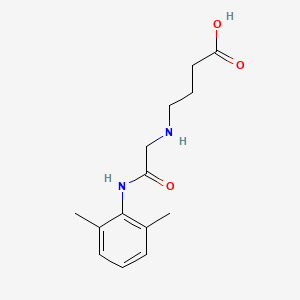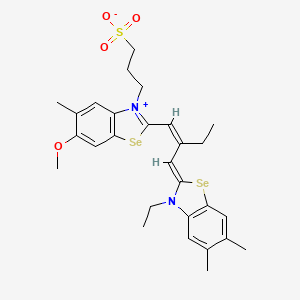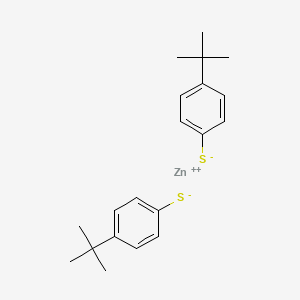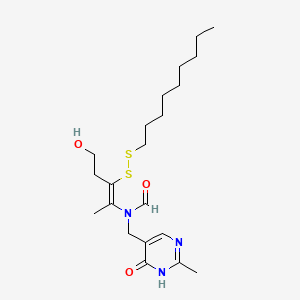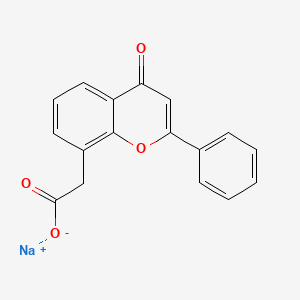
Mitoflaxone sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitoflaxone sodium, also known as flavone acetic acid sodium salt, is a synthetic flavonoid that has been studied for its potential antitumor properties. It has been involved in phase II clinical trials in Europe for patients with advanced colorectal carcinoma and malignant melanoma. Despite promising preclinical activity, the drug did not demonstrate significant clinical activity, leading to the suspension of further studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mitoflaxone sodium involves the reaction of flavone acetic acid with sodium hydroxide. The process typically includes the following steps:
Preparation of Flavone Acetic Acid: This involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form flavone acetic acid.
Formation of Sodium Salt: The flavone acetic acid is then reacted with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxyacetophenone and benzaldehyde are reacted in industrial reactors.
Purification: The resulting flavone acetic acid is purified through crystallization or other suitable methods.
Conversion to Sodium Salt: The purified flavone acetic acid is then converted to its sodium salt by reacting with sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
Mitoflaxone sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroflavone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroflavone derivatives.
Substitution Products: Various substituted flavone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in the study of flavonoid chemistry and reactions.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Studied in clinical trials for its potential use in treating advanced colorectal carcinoma and malignant melanoma.
Wirkmechanismus
Mitoflaxone sodium exerts its effects through several mechanisms:
Antitumor Activity: It is believed to induce apoptosis in tumor cells by generating reactive oxygen species and disrupting mitochondrial function.
Molecular Targets: The compound targets various cellular pathways, including the inhibition of DNA synthesis and the induction of cell cycle arrest.
Pathways Involved: Key pathways include the mitochondrial apoptotic pathway and the inhibition of angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Mitoflaxone sodium can be compared with other similar compounds, such as:
Flavone Acetic Acid: The parent compound of this compound, also studied for its antitumor properties.
5,6-Dimethylxanthenone-4-acetic Acid (DMXAA): Another flavonoid derivative with similar antitumor activity.
Sodium Stibogluconate: A compound with antitumor and antiparasitic properties, used as a comparison for its mechanism of action.
Uniqueness
This compound is unique due to its specific structure and the combination of flavonoid and acetic acid moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
87626-64-0 |
|---|---|
Molekularformel |
C17H11NaO4 |
Molekulargewicht |
302.26 g/mol |
IUPAC-Name |
sodium;2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C17H12O4.Na/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17;/h1-8,10H,9H2,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
IXVASPMKXYVFLK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


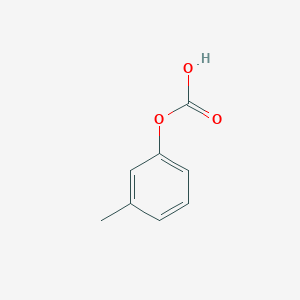
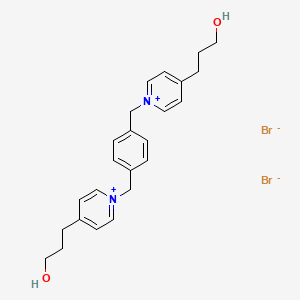
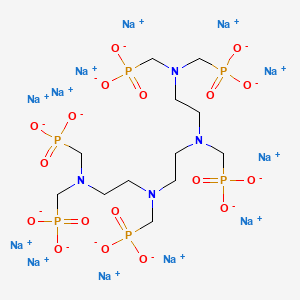
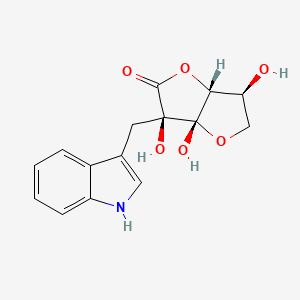


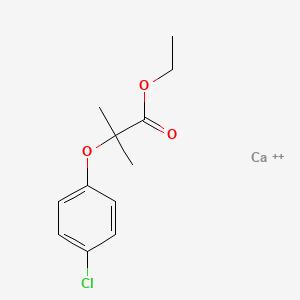
![4-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(4-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12733910.png)
